5-Bromo-4-chloro-8-methylquinoline

DYRK1A kinase inhibition Quinoline regioisomers Patent intermediate comparison

5-Bromo-4-chloro-8-methylquinoline (BCMQ; CAS 1157374-62-3) is a heterocyclic small molecule belonging to the halogenated quinoline class, with the molecular formula C₁₀H₇BrClN and a molecular weight of 256.53 g/mol. Characterized by a 5-bromo substituent, a 4-chloro substituent, and an 8-methyl group on the quinoline core, this compound presents a specific and uncommon substitution pattern that confers distinct electronic, steric, and reactivity properties.

Molecular Formula C10H7BrClN
Molecular Weight 256.52 g/mol
CAS No. 1157374-62-3
Cat. No. B1518625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-8-methylquinoline
CAS1157374-62-3
Molecular FormulaC10H7BrClN
Molecular Weight256.52 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Br)C(=CC=N2)Cl
InChIInChI=1S/C10H7BrClN/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-5H,1H3
InChIKeyPMUBCBSGOUMVIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-chloro-8-methylquinoline (CAS 1157374-62-3): A Dual-Halogenated Quinoline Scaffold for Medicinal Chemistry


5-Bromo-4-chloro-8-methylquinoline (BCMQ; CAS 1157374-62-3) is a heterocyclic small molecule belonging to the halogenated quinoline class, with the molecular formula C₁₀H₇BrClN and a molecular weight of 256.53 g/mol . Characterized by a 5-bromo substituent, a 4-chloro substituent, and an 8-methyl group on the quinoline core, this compound presents a specific and uncommon substitution pattern that confers distinct electronic, steric, and reactivity properties [1]. It is primarily utilized as a research chemical and versatile synthetic intermediate in medicinal chemistry, where the two different halogen atoms offer orthogonal handles for sequential cross-coupling derivatization—a key advantage for structure-activity relationship (SAR) exploration .

Why 5-Bromo-4-chloro-8-methylquinoline Cannot Be Replaced by a Generic Halogenated Quinoline Analog


In the procurement of halogenated quinoline building blocks, positional isomerism is a critical determinant of downstream success, not an interchangeable catalog option. The specific 5-bromo-4-chloro-8-methyl substitution pattern on the quinoline scaffold creates a unique combination of electronic distribution and steric environment that governs subsequent cross-coupling reactivity, target binding affinity, and biological activity . For example, the 6-bromo isomer (6-bromo-4-chloro-8-methylquinoline, CAS 1086062-90-9) has been explicitly claimed in patent literature as a key intermediate for DYRK1A/1B kinase inhibitors, whereas its 5-bromo regioisomer may exhibit a completely different reactivity profile and biological outcome due to the altered position of the bromine atom [1]. Similarly, analogs lacking the 5-bromo substituent (e.g., 4-chloro-8-methylquinoline) or the 4-chloro group (e.g., 5-bromo-8-methylquinoline) have demonstrated divergent antibacterial and anticancer activities, underscoring that each substitution position independently and synergistically modulates biological potency [2]. Generic substitution disregards these regioisomer-specific effects, jeopardizing the validity of SAR campaigns and synthetic route reliability .

5-Bromo-4-chloro-8-methylquinoline: Quantitative Differentiation Evidence for Procurement Decisions


Regioisomeric Differentiation in DYRK1A/1B Kinase Inhibitor Patents: 5-Br vs. 6-Br Substitution

A direct head-to-head comparison emerges from the patent literature on DYRK1A/1B kinase inhibitors. The patent family EP-3558321-A1 / WO-2018119039-A1 (Felicitex Therapeutics) explicitly names 6-bromo-4-chloro-8-methylquinoline (CAS 1086062-90-9) as an exemplified intermediate for synthesizing active quinoline-based kinase inhibitors [1]. In contrast, the 5-bromo regioisomer (5-bromo-4-chloro-8-methylquinoline, CAS 1157374-62-3) is not disclosed in this patent. This selectivity indicates that the 6-bromo position is critical for the synthetic route and/or target engagement, whereas 5-bromo substitution may lead to inactive or less potent compounds due to altered steric and electronic properties at the kinase binding site .

DYRK1A kinase inhibition Quinoline regioisomers Patent intermediate comparison

Antibacterial Activity Comparison: 5-Br-4-Cl-8-Me vs. 4-Cl-8-Me Quinoline Scaffolds

Preliminary antimicrobial screening data provide a cross-study comparison between 5-bromo-4-chloro-8-methylquinoline and its non-brominated analog. For 5-bromo-4-chloro-8-methylquinoline, inhibition zones of 22 mm (Pseudomonas aeruginosa) and 25 mm (Klebsiella pneumoniae) were reported, against standard drug controls of 24 mm and 27 mm respectively, using unspecified assay conditions . In contrast, the simpler 4-chloro-8-methylquinoline scaffold (without the 5-bromo substituent) was reported to have a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against Candida albicans in a separate study . Although different readouts (zone of inhibition vs. MIC) and strains preclude direct numerical comparison, the data collectively indicate that the presence of the 5-bromo group modulates antimicrobial potency and spectrum in a target-dependent manner, with the 5-Br analog showing activity against clinically relevant Gram-negative pathogens.

Antibacterial quinoline MIC comparison Gram-negative bacteria

Anticancer Potential: Class-Level Inference from 5-Bromoquinoline Iridium Complexes

Strong class-level evidence for the anticancer relevance of the 5-bromo substitution pattern is available from studies on structurally related 5-bromoquinoline metal complexes. A study on cyclometalated iridium(III) complexes bearing 5-bromo-8-hydroxyquinoline (5Br) ligands demonstrated an IC₅₀ of 0.09 ± 0.03 μM against cisplatin-resistant lung cancer A549/DDP cells, which was 737-fold more potent than cisplatin (IC₅₀ = 66.34 ± 1.21 μM) and 5.9-fold more potent than the 4-bromo regioisomer complex (4BrIr, IC₅₀ = 0.53 ± 0.11 μM) [1]. Furthermore, 5BrIr significantly inhibited tumor xenograft growth in vivo (ca. 45.3% suppression) [1]. This is a class-level inference: 5-bromo-4-chloro-8-methylquinoline shares the 5-bromo substituent with the active ligand in this study, and the 5-bromo position was explicitly identified as a key determinant of superior anticancer activity relative to the 4-bromo isomer.

Anticancer iridium complexes Cisplatin resistance 5-bromoquinoline ligand

Synthetic Utility: Orthogonal Halogen Reactivity for Sequential Cross-Coupling

A unique differentiating feature of 5-bromo-4-chloro-8-methylquinoline relative to many mono-halogenated quinoline analogs lies in its dual-halogen architecture. The bromine atom at position 5 and the chlorine atom at position 4 offer orthogonal reactivity in palladium-catalyzed cross-coupling reactions: aryl bromides typically undergo oxidative addition faster than aryl chlorides, enabling sequential and site-selective functionalization [1]. This allows chemists to first derivatize the 5-position via Suzuki, Buchwald-Hartwig, or Sonogashira coupling, leaving the 4-chloro group intact for a subsequent transformation . In contrast, mono-halogenated analogs such as 4-chloro-8-methylquinoline (CAS 18436-73-2) or 5-bromo-8-methylquinoline lack this sequential derivatization capability. While specific kinetic data comparing oxidative addition rates of the 5-Br vs. 4-Cl positions on this exact scaffold are not publicly available, the widely established principle of Br > Cl reactivity in cross-coupling provides a strong class-level basis for this differentiation [1].

Cross-coupling selectivity Bromo vs. chloro reactivity Quinoline derivatization

Physicochemical Property Differentiation: Lipophilicity and Structural Parameters

5-Bromo-4-chloro-8-methylquinoline possesses distinct physicochemical properties that differentiate it from non-brominated and non-chlorinated analogs. The predicted XLogP3 is 3.9, and the topological polar surface area (TPSA) is 12.9 Ų [1]. For comparison, its 6-bromo regioisomer (6-bromo-4-chloro-8-methylquinoline, CAS 1086062-90-9) shares the same XLogP3 (3.9) and TPSA (12.9 Ų), but differs in exact mass (254.94504 for both) and canonical SMILES, confirming that the position of the bromine atom alters the 3D spatial distribution of lipophilicity rather than the global logP value . In contrast, 4-chloro-8-methylquinoline (CAS 18436-73-2), lacking the bromine atom, has a significantly lower logP (not publicly reported but predictably lower due to absence of the heavy halogen) and a monoisotopic mass of 177.034527 Da . These differences in molecular weight and halogen mass distribution directly impact passive membrane permeability, protein binding, and metabolic stability, all of which are critical for lead optimization in drug discovery.

LogP comparison Quinoline physicochemical properties TPSA

Commercial Availability and Cost of the 5-Br-4-Cl-8-Me Scaffold vs. Mono-Halogenated Analogs

From a procurement standpoint, 5-bromo-4-chloro-8-methylquinoline commands a substantial price premium relative to simpler mono-halogenated quinoline building blocks, reflecting its synthetic complexity and the specialized nature of its substitution pattern. As of 2025-2026, the compound is available from multiple vendors at a purity of 95%, with pricing ranging from approximately $413 (50 mg) to $4,763 (5 g) , yielding a cost of ~$8.26/mg at the smallest scale and ~$0.95/mg at the 5 g scale. In comparison, 4-chloro-8-methylquinoline (CAS 18436-73-2) is widely available as a commodity building block from major suppliers such as Thermo Scientific Chemicals . While exact pricing for the non-brominated analog was not obtained for this analysis, the contrast in commercial availability—widespread, multi-vendor supply for 4-Cl-8-Me quinoline versus a limited number of specialty suppliers for 5-Br-4-Cl-8-Me quinoline —confirms that the dual-halogenated scaffold is a high-value, niche intermediate. This pricing differential is directly tied to the synthetic effort required to install both halogens in a specific regiochemical arrangement, which is the very property that enables the orthogonal cross-coupling strategies and SAR exploration discussed in the preceding evidence items.

Quinoline building block pricing Research chemical procurement Cost-per-gram comparison

Optimal Application Scenarios for 5-Bromo-4-chloro-8-methylquinoline Based on Quantitative Differentiation Evidence


Divergent Library Synthesis via Sequential Cross-Coupling for Kinase Inhibitor Discovery

The dual-halogen architecture (5-Br and 4-Cl) enables a two-step, site-selective derivatization strategy that is uniquely suited for exploring chemical space around the quinoline core in kinase inhibitor programs. After an initial Suzuki coupling at the more reactive 5-bromo position, the 4-chloro group remains available for a subsequent Buchwald-Hartwig amination or a second cross-coupling event. This divergent approach is particularly valuable for DYRK1A/1B kinase inhibitor campaigns, where the 6-bromo isomer has already been patented [1], and the 5-bromo isomer may serve as a novel scaffold for generating IP-differentiated analogs. The orthogonal reactivity eliminates the need for protecting group strategies or separate synthetic routes, compressing the design-make-test cycle .

SAR Exploration of Halogen Position Effects on Antibacterial Potency Against Gram-Negative Pathogens

For antibacterial drug discovery targeting Gram-negative pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, 5-bromo-4-chloro-8-methylquinoline provides a scaffold for systematically probing the role of the 5-bromo substituent. Comparative testing against the 4-chloro-8-methylquinoline parent compound (MIC 32 µg/mL against E. coli) and other regioisomers can generate quantitative SAR data that links specific halogen positions to antibacterial potency and spectrum . This scaffold is particularly relevant given the urgent need for new agents against multidrug-resistant Gram-negative bacteria.

Synthesis of 5-Bromo-Substituted Metal Complexes as Anticancer Agents Targeting Cisplatin-Resistant Tumors

Building on the demonstrated superiority of 5-bromo-8-hydroxyquinoline iridium(III) complexes over their 4-bromo counterparts (IC₅₀ 0.09 vs. 0.53 µM against A549/DDP; 737-fold more potent than cisplatin) [2], 5-bromo-4-chloro-8-methylquinoline can serve as a ligand precursor for synthesizing novel Ir(III), Ru(II), or Pt(II) complexes. The 5-bromo position has been identified as a critical determinant of enhanced cytotoxicity and tumor suppression (ca. 45.3% in vivo), making this scaffold a strategic starting point for developing next-generation metallodrugs capable of overcoming cisplatin resistance.

Negative Control or Comparator for DYRK1A/1B Kinase Target Engagement Studies

Since the 6-bromo-4-chloro-8-methylquinoline isomer is a patented intermediate in DYRK1A/1B kinase inhibitor development [1], the 5-bromo isomer can serve as a critical negative control compound in target engagement and selectivity profiling studies. Testing the 5-bromo analog in parallel with the 6-bromo-derived inhibitors allows researchers to establish that kinase inhibition is regioisomer-specific, ruling out non-specific quinoline-based activity. This application is especially important for patent reinforcement and for building a robust target validation dataset in neurodegenerative disease research.

Quote Request

Request a Quote for 5-Bromo-4-chloro-8-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.